molecular formula C15H15F3N2O4S B2440298 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole CAS No. 2034591-28-9

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole

Cat. No.: B2440298
CAS No.: 2034591-28-9
M. Wt: 376.35
InChI Key: KWUUJFIQRKRGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure combining an oxazole heterocycle, an azetidine ring, and a sulfonamide linker, all functionalized with a metabolically stable 2,2,2-trifluoroethoxy group . The incorporation of the trifluoroethoxy group is a strategic modification commonly employed to enhance key properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets . The azetidine scaffold is a prominent pharmacophore in modern drug design, valued for its contribution to molecular geometry and physicochemical properties . Meanwhile, the oxazole ring is a privileged structure in medicinal chemistry known to contribute to a wide range of biological activities . The presence of the sulfonamide group further suggests potential for targeted interactions with various enzymes. Given these structural features, this compound is a valuable tool for researchers investigating new therapies. Its profile suggests potential applications in developing treatments for metabolic diseases such as diabetes and obesity, as modulators of receptors like GPR119 often incorporate similar azetidine and sulfonamide motifs . Furthermore, related 1,3,4-oxadiazole and 1,2,4-oxadiazole compounds have demonstrated promising anti-cancer properties against models like glioblastoma, as well as efficacy as potassium channel inhibitors for neurological conditions . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical as a key intermediate, a building block for library synthesis, or a lead compound for hit-to-lead optimization campaigns in early-stage discovery.

Properties

IUPAC Name

2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUJFIQRKRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-phenyl-oxazole with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. In vitro tests on glioblastoma cell lines have revealed that certain synthesized compounds induce apoptosis in cancer cells . The unique structural features of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole may enhance its potency as an anticancer agent.

Anti-Diabetic Activity

In vivo studies using models such as Drosophila melanogaster have shown promising results for compounds related to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole in lowering glucose levels . This suggests potential applications in diabetes management.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several oxazole derivatives and tested their antimicrobial activity against Mycobacterium smegmatis. Compounds with electron-withdrawing groups demonstrated lower minimum inhibitory concentrations (MIC), highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a study focused on anticancer properties, specific derivatives of oxazole were screened for their cytotoxic effects on glioblastoma cell lines. The results indicated that compounds induced significant DNA damage leading to cell death . This underscores the therapeutic potential of such compounds in oncology.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is unique due to its combination of an oxazole ring with a trifluoroethoxy-substituted azetidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Biological Activity

The compound 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14F3N2O5SC_{13}H_{14}F_3N_2O_5S, with a molecular weight of approximately 353.32 g/mol. The structure features an oxazole ring, a sulfonyl group, and a trifluoroethoxy-substituted azetidine moiety, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC13H14F3N2O5SC_{13}H_{14}F_3N_2O_5S
Molecular Weight353.32 g/mol
CAS Number2310207-86-2

Synthesis

The synthesis of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole typically involves multiple steps:

  • Formation of the Oxazole Ring : The initial step involves cyclization of appropriate precursors to form the oxazole ring.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through reaction with sulfonyl chlorides.
  • Trifluoroethoxy Substitution : The trifluoroethoxy group is introduced via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Pseudomonas aeruginosa (Gram-negative)

The compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 200 µg/mL, indicating moderate to good antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound was tested against several fungal strains:

  • Candida albicans
  • Aspergillus niger

The results indicated that the compound also possesses antifungal activity, further enhancing its potential as a therapeutic agent .

The proposed mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of the trifluoroethoxy group is believed to enhance membrane permeability, facilitating greater access to intracellular targets .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of azetidine derivatives revealed that modifications in the side chains significantly influenced their antibacterial potency. The introduction of the trifluoroethoxy moiety was correlated with enhanced activity against resistant strains .
  • Case Study on Antifungal Properties : Another investigation focused on the antifungal effects against Candida species showed that compounds similar to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole exhibited promising results in inhibiting fungal growth in vitro .

Q & A

Q. How can scaled synthesis maintain purity during gram-scale production?

  • Methodology : Optimize batch reactor conditions (e.g., controlled addition of reagents to manage exothermic steps). Implement in-line FTIR for real-time monitoring. Use continuous flow systems for sulfonation steps to reduce byproduct formation. Validate purity via 13C^{13}\text{C} NMR and HPLC (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.